1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine
Overview
Description
1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine is a compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an ethanamine moiety
Preparation Methods
The synthesis of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and trifluoromethylbenzene.
Reaction Conditions: The synthetic route often involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the phenyl ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s structural properties make it a candidate for drug development. It is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine and 2-(4-trifluoromethylphenyl)ethanamine share structural similarities with this compound.
Uniqueness: The presence of both the trifluoromethylphenyl group and the thiophene ring in this compound provides it with unique electronic and steric properties, making it distinct from other related compounds.
Properties
IUPAC Name |
1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJCXBQLLXBVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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